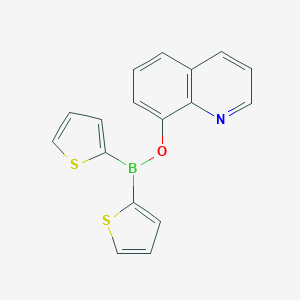

8-Quinolinyl di(2-thienyl)borinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Quinolinyl di(2-thienyl)borinate is a useful research compound. Its molecular formula is C17H12BNOS2 and its molecular weight is 321.2g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Materials Science

Photonic Applications:

The compound has been explored for use in photonic devices due to its ability to form stable complexes with metal ions. These complexes can exhibit interesting photophysical properties, such as enhanced luminescence, which can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research indicates that the incorporation of 8-Quinolinyl di(2-thienyl)borinate into polymer matrices can improve the efficiency of light emission, making it a candidate for advanced display technologies.

Nanomaterials:

In the realm of nanotechnology, this compound has been used as a precursor for synthesizing boron-doped carbon nanomaterials. These materials have shown promise in applications such as energy storage and conversion, particularly in lithium-ion batteries and supercapacitors. The presence of boron enhances the electrical conductivity and electrochemical stability of the resulting nanostructures.

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression. This makes it a potential candidate for further development as an anticancer agent.

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against a range of bacterial strains, indicating its potential use in developing new antimicrobial agents. The unique structure may facilitate interactions with microbial targets, enhancing its efficacy compared to traditional antibiotics.

Catalysis

Catalytic Applications:

this compound has been investigated as a catalyst in various organic transformations, including cross-coupling reactions and C-H activation processes. Its ability to coordinate with transition metals enhances reaction rates and selectivity, making it valuable in synthetic organic chemistry. Studies have demonstrated that using this compound can lead to higher yields and milder reaction conditions compared to conventional catalysts.

Case Studies

Case Study 1: Photonic Device Development

A study conducted on the integration of this compound into OLEDs demonstrated significant improvements in device efficiency compared to traditional materials. The research highlighted the compound's role in enhancing charge transport and light emission properties.

Case Study 2: Anticancer Research

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways.

Propiedades

Fórmula molecular |

C17H12BNOS2 |

|---|---|

Peso molecular |

321.2g/mol |

Nombre IUPAC |

quinolin-8-yloxy(dithiophen-2-yl)borane |

InChI |

InChI=1S/C17H12BNOS2/c1-5-13-6-2-10-19-17(13)14(7-1)20-18(15-8-3-11-21-15)16-9-4-12-22-16/h1-12H |

Clave InChI |

SIZJULRHNZKSCY-UHFFFAOYSA-N |

SMILES |

B(C1=CC=CS1)(C2=CC=CS2)OC3=CC=CC4=C3N=CC=C4 |

SMILES canónico |

B(C1=CC=CS1)(C2=CC=CS2)OC3=CC=CC4=C3N=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.